Bienvenue dans la boutique en ligne BenchChem!

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

Lipophilicity Drug design Blood-brain barrier permeability

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one (CAS 1266970-15-3) is a synthetic α-chloroketone with the molecular formula C₁₃H₁₇ClO₃ and a molecular weight of 256.73 g·mol⁻¹. The compound features a propan-2-one backbone bearing a chlorine atom at the α-carbon (benzylic position) and a 3,4-diethoxyphenyl aromatic ring, classifying it within the α-haloketone family—a privileged scaffold in medicinal chemistry for nucleophilic displacement, heterocycle construction, and amine alkylation reactions.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
Cat. No. B14047145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OCC
InChIInChI=1S/C13H17ClO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3
InChIKeyNQTMAKAHRNQRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one (CAS 1266970-15-3): Structural Identity and Procurement-Relevant Physicochemical Profile


1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one (CAS 1266970-15-3) is a synthetic α-chloroketone with the molecular formula C₁₃H₁₇ClO₃ and a molecular weight of 256.73 g·mol⁻¹ . The compound features a propan-2-one backbone bearing a chlorine atom at the α-carbon (benzylic position) and a 3,4-diethoxyphenyl aromatic ring, classifying it within the α-haloketone family—a privileged scaffold in medicinal chemistry for nucleophilic displacement, heterocycle construction, and amine alkylation reactions [1]. The 3,4-diethoxy substitution pattern distinguishes this compound from the more extensively studied 3,4-dimethoxy and 3,4-methylenedioxy congeners, conferring increased lipophilicity and altered electronic properties that are relevant to both synthetic reactivity and potential biological target engagement [2].

Why 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one Cannot Be Casually Interchanged with In-Class α-Chloroketone Analogs


Within the α-chloroketone class, substitution at the aromatic ring and at the halogen position profoundly modulates reactivity, stability, and biological outcome. The 3,4-diethoxy substitution pattern introduces dual electron-donating effects that are not replicated by the better-known 3,4-dimethoxy analog (CAS 33251-03-5), the non-halogenated 3,4-diethoxyphenylacetone (CAS 93635-48-4), or the mono-ethoxy variant (CAS 1266965-99-4) . The benzylic chlorine serves as a reactive handle for nucleophilic displacement, but the rate and chemoselectivity of this displacement are governed by the electronic character of the aryl ring [1]. Furthermore, the bromo analog (CAS 1806393-48-5) exhibits markedly different leaving-group potential (Br⁻ vs. Cl⁻) and molecular weight (301.18 vs. 256.73 g·mol⁻¹), directly affecting reaction kinetics, byproduct profiles, and downstream purification requirements . Generic substitution without accounting for these differences risks altered synthetic yields, unexpected impurity profiles, and, in biological contexts, divergent target engagement.

Quantitative Differentiation Evidence for 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one Against Its Closest Structural Analogs


Lipophilicity Advantage: Calculated LogP of the 3,4-Diethoxy Scaffold Exceeds the 3,4-Dimethoxy Analog by Approximately 1.0 Log Unit

The 1-(3,4-diethoxyphenyl)propan-2-one scaffold (the non-halogenated parent of the target compound) has a calculated LogP of 2.62, which is approximately 1.0 log unit higher than its 3,4-dimethoxy counterpart [1]. By structural extension, the target chloro compound 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one is expected to exhibit a LogP in the range of 3.0–3.3 (accounting for the incremental contribution of the benzylic chlorine). This represents a meaningful increase in lipophilicity compared to the 3,4-dimethoxy analog 1-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one (CAS 33251-03-5), which has an estimated LogP of approximately 1.9–2.1. The ~1.0 log unit difference corresponds to an approximately 10-fold higher octanol-water partition coefficient, which is relevant for membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding considerations [2].

Lipophilicity Drug design Blood-brain barrier permeability

Electronic Modulation: The 3,4-Diethoxy Substitution Pattern Provides Stronger Electron-Donating Character Than 3,4-Dimethoxy, Altering α-Chloroketone Reactivity

The Hammett σₚ value for the 4-ethoxy substituent (σₚ = −0.24) is more electron-donating than that for 4-methoxy (σₚ = −0.27), while the 3-ethoxy group (σₘ = +0.10) is less electron-withdrawing than 3-methoxy (σₘ = +0.12) [1]. The net electronic effect of the 3,4-diethoxy pattern is a modestly enhanced electron density on the aromatic ring compared to 3,4-dimethoxy. This increased electron richness stabilizes the partial positive charge that develops at the benzylic carbon during Sₙ1-type ionization of the α-chloroketone, potentially accelerating solvolysis rates by an estimated 15–30% relative to the dimethoxy analog under identical conditions [2]. For Sₙ2-type displacements with amine nucleophiles (the key reaction in aminoketone drug synthesis), the steric bulk of the ethoxy groups relative to methoxy may partially offset this electronic activation, yielding a distinct reactivity profile that must be empirically validated [3].

Reactivity Nucleophilic substitution α-Chloroketone chemistry

Leaving-Group Differentiation: Chloro vs. Bromo Analog—Molecular Weight, Cost, and Reactivity Trade-offs

The bromo analog 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one (CAS 1806393-48-5) has a molecular weight of 301.18 g·mol⁻¹ versus 256.73 g·mol⁻¹ for the target chloro compound, representing a 17.3% mass increase . Bromide is a significantly better leaving group than chloride in nucleophilic displacement reactions (pKₐ of HBr ≈ −9 vs. HCl ≈ −7; Br⁻ is approximately 50-fold more nucleofugal in protic solvents), which means the bromo analog will react faster with amine nucleophiles but is also more prone to solvolysis, hydrolysis during storage, and undesired side reactions [1]. For procurement, the chloro compound offers greater shelf stability and typically lower cost of goods (chlorination reagents being less expensive than bromination reagents). However, where reaction rates with sterically hindered amines are limiting, the bromo analog may be the appropriate alternative—making this a case-specific selection criterion rather than a universal superiority claim .

Leaving group Nucleophilic displacement Procurement strategy

Biological Activity Differentiation: Patent-Reported Anticancer and Cellular Differentiation Activity for the 3,4-Diethoxy-α-chloroketone Scaffold

A patent-derived biological activity claim indicates that a compound matching the 3,4-diethoxy-α-chloroketone scaffold (as represented by the target compound) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While full quantitative IC₅₀ values are not publicly available for this specific compound, this differentiation-inducing activity represents a mechanistically distinct profile from the simple cytotoxic or antiproliferative activity reported for many chalcone and flavonoid derivatives bearing the 3,4-dimethoxyphenyl moiety, which typically act through apoptosis induction rather than differentiation [2]. The 3,4-diethoxy substitution pattern may contribute to this differentiated biological profile through enhanced lipophilicity-driven target engagement or altered metabolic stability relative to the 3,4-dimethoxy series .

Anticancer Cellular differentiation Drug discovery

Synthetic Accessibility: Direct Condensation Route from 3,4-Diethoxybenzaldehyde and Chloroacetone—Simpler Than Multi-Step Routes to Bromo or Fluoro Analogs

The synthesis of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one proceeds via a single-step acid-catalyzed condensation of 3,4-diethoxybenzaldehyde with chloroacetone . This contrasts with the synthesis of the 2-chloro-1-(3,4-diethoxyphenyl)-2,2-difluoroethanone analog (CAS 1708038-15-6), which requires fluorination reagents and multi-step protocols [1], and the bromo analog, which may require separate bromination steps or more expensive brominated starting materials. The direct condensation route using commercially available 3,4-diethoxybenzaldehyde (a well-established intermediate in drotaverine synthesis) and chloroacetone provides a logistically simpler, lower-cost procurement pathway compared to analogs requiring specialized halogenation chemistry [2].

Synthetic route Procurement Cost of goods

Purity Benchmarking: Commercial Availability at ≥95% Purity with ISO-Certified Quality Systems—Comparable to or Exceeding Analog Specifications

The target compound is commercially available from multiple suppliers at ≥95% purity (MolCore: NLT 98%; CheMenu: 95%+) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This places it at parity with or slightly above the typical commercial purity specifications for the bromo analog (95%+; CAS 1806393-48-5) and the non-halogenated parent (typically 95–97%; CAS 93635-48-4) [1]. For procurement decisions, the combination of ≥95% purity with ISO certification and a well-characterized molecular identity (SMILES: CCOc1ccc(C(Cl)C(C)=O)cc1OCC) provides the documentation rigor required for GLP/GMP-adjacent research environments .

Purity Quality assurance Procurement specification

High-Confidence Application Scenarios for 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one Based on Verified Differentiation Evidence


Aminoketone Drug Candidate Synthesis Requiring Enhanced Lipophilicity for CNS Target Engagement

Programs synthesizing bupropion-like aminoketones or dopamine/norepinephrine reuptake inhibitors where the target product profile demands increased LogP for blood-brain barrier penetration should prioritize the 3,4-diethoxy-α-chloroketone scaffold over the 3,4-dimethoxy analog. The estimated ~1.0 LogP unit advantage (approximately 10-fold higher partition coefficient) is structurally conferred and cannot be achieved with the dimethoxy variant without additional synthetic manipulation [1]. The benzylic chlorine provides the reactive handle for amine displacement to yield the aminoketone pharmacophore, while the diethoxy substitution may also influence metabolic N-dealkylation rates in vivo through steric and electronic effects [2].

Differentiation Therapy Lead Generation—Scaffold with Patent-Reported Cellular Differentiation Activity

Drug discovery programs targeting differentiation therapy for acute myeloid leukemia (AML) or hyperproliferative skin disorders may find this compound a synthetically tractable starting point. The patent-reported activity in arresting undifferentiated cell proliferation and inducing monocyte-directed differentiation represents a mechanistically distinct profile from the direct cytotoxicity commonly observed with 3,4-dimethoxyphenyl chalcones and flavonoids [1]. While quantitative IC₅₀ head-to-head data are not publicly available, the scaffold's unique combination of the 3,4-diethoxy pattern with the α-chloroketone warhead warrants follow-up medicinal chemistry exploration [2].

Controlled-Reactivity Intermediate for Heterocycle Synthesis—Balanced Leaving-Group Profile

Synthetic chemistry groups constructing nitrogen-containing heterocycles (e.g., imidazoles, pyrazines, thiazoles) via α-haloketone cyclocondensation should select the chloro compound when reaction control (rather than maximum rate) is the priority. Compared to the bromo analog, the chloride leaving group offers approximately 50-fold lower nucleofugality, providing greater tolerance for complex, polyfunctional reaction partners and reducing the risk of premature solvolysis during prolonged reactions or aqueous workup [1]. The single-step synthetic accessibility from 3,4-diethoxybenzaldehyde further supports larger-scale procurement feasibility [2].

Comparative Physicochemical Profiling in Medicinal Chemistry SAR Campaigns

Structure-activity relationship (SAR) studies systematically exploring the impact of aryl alkoxy substitution on target binding, cellular permeability, and metabolic stability should include the 3,4-diethoxy compound as a key member of the alkoxy homologous series (alongside 3,4-dimethoxy, 3,4-methylenedioxy, and unsubstituted phenyl controls). The ethoxy groups confer distinct electronic (Hammett σ) and lipophilic (LogP) properties that cannot be extrapolated from the dimethoxy data, making the compound essential for deconvoluting substituent contributions in multiparameter optimization [1].

Quote Request

Request a Quote for 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.